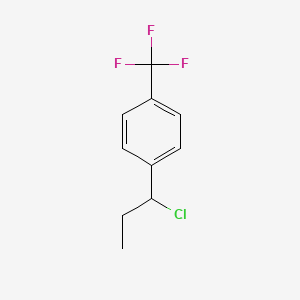

1-(1-Chloropropyl)-4-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Chloropropyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloropropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 4-(trifluoromethyl)benzene with 1-chloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction Reactions: Reduction of the trifluoromethyl group can yield difluoromethyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

Alcohols: Formed from nucleophilic substitution.

Ketones/Carboxylic Acids: Resulting from oxidation.

Difluoromethyl Derivatives: Produced through reduction.

Scientific Research Applications

Chemical Properties and Safety Profile

Chemical Identification:

- CAS Number: 98-56-6

- Molecular Formula: C7H4ClF3

Safety Considerations:

The compound has been evaluated for potential health risks, indicating low phytochemical reactivity and being exempt from the definition of volatile organic compounds (VOCs) due to its negligible contribution to ozone formation . However, exposure assessments have shown that workers may encounter this chemical in various industrial settings, necessitating monitoring and safety protocols .

Industrial Applications

-

Solvent Use:

Application Type Specific Uses Coatings Paints, varnishes, and surface finishes Cleaning Agents Solvent-based cleaners for automotive and industrial applications Consumer Products Stain removers, shoe care products Aerosol Products Rust inhibitors - Chemical Intermediate:

- Automotive Industry:

Research Applications

Recent studies have highlighted the importance of PCBTF in scientific research:

- Toxicology Studies:

-

Environmental Impact Assessments:

- The compound's classification as an exempt VOC allows researchers to study its environmental behavior without the complications associated with more reactive solvents. Studies have shown that PCBTF does not significantly contribute to tropospheric ozone formation, making it a safer alternative in many applications .

Case Studies

Case Study 1: Exposure Assessment in Workplaces

A comprehensive assessment was conducted in U.S. workplaces to evaluate exposure levels to PCBTF during manual cleaning operations. The study found that personal exposure measurements ranged from 0.1 to 12.2 ppm, indicating variable exposure levels depending on the application method used .

Case Study 2: Regulatory Evaluation

The Australian Industrial Chemicals Introduction Scheme (AICIS) evaluated PCBTF for potential health risks associated with its industrial uses. The evaluation concluded that while there are no specific controls for PCBTF, its usage patterns suggest a need for ongoing monitoring due to potential occupational exposure risks .

Mechanism of Action

The mechanism of action of 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

1-(1-Chloropropyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

4-(Trifluoromethyl)benzene: Lacks the 1-chloropropyl group, affecting its reactivity and applications.

Uniqueness: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the 1-chloropropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications in various fields.

Biological Activity

1-(1-Chloropropyl)-4-(trifluoromethyl)benzene, also known as PCBTF (p-Chlorobenzotrifluoride), is an organic compound with a molecular formula of C₇H₄ClF₃. It has garnered attention due to its potential biological activities and applications in various industrial sectors, including solvents and coatings. This article presents a comprehensive overview of the biological activity associated with this compound, including toxicity studies, potential pharmacological effects, and environmental impacts.

- Molecular Formula : C₇H₄ClF₃

- Molecular Weight : 174.56 g/mol

- Structure : The compound features a chloropropyl group and a trifluoromethyl group attached to a benzene ring, contributing to its unique chemical behavior.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its toxicity and potential therapeutic effects.

Toxicity Studies

- Acute Toxicity : Studies indicate that PCBTF exhibits low acute toxicity through oral and inhalation routes. The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects observed in rodent models .

- Chronic Toxicity : Long-term exposure studies have shown that PCBTF can lead to neoplastic lesions in multiple organs in both rats and mice. Specific findings include:

- Genotoxicity : Limited studies suggest that PCBTF may not be genotoxic; however, some positive results were noted in specific assays, warranting further investigation .

Pharmacological Potential

While direct pharmacological studies on this compound are scarce, compounds with similar structures often exhibit significant biological properties:

- Antibacterial Activity : Compounds containing chlorinated aromatic rings have been associated with antibacterial properties due to their ability to disrupt bacterial cell membranes.

- Anticancer Activity : Nitro-substituted derivatives of similar structures have demonstrated anticancer effects, suggesting that PCBTF might possess similar activities .

Environmental Impact

PCBTF has been detected in groundwater and surface water samples, raising concerns about its environmental persistence and potential health risks associated with exposure through drinking water . Its estimated half-life in the atmosphere is approximately 67 days, indicating significant environmental stability .

Occupational Exposure Assessment

A case study conducted in vehicle manufacturing plants assessed the occupational exposure levels of workers handling PCBTF. Measurements indicated that exposure concentrations were generally below 10 ppm, with occasional peaks reaching up to 12.2 ppm during specific tasks . This study highlights the importance of monitoring exposure levels to mitigate health risks.

Risk Characterization

The European Chemical Agency has identified PCBTF as a contaminant of emerging concern due to its widespread use and potential health effects. Risk assessments have focused on its carcinogenic potential and the need for further evaluation of human health impacts .

Summary Table of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | NOAEL of 50 mg/kg; low acute toxicity |

| Chronic Toxicity | Neoplastic lesions in liver (mice), adrenal gland (rats) |

| Genotoxicity | Limited evidence; some positive results noted |

| Antibacterial Activity | Potential disruption of bacterial membranes |

| Anticancer Activity | Similar structures show promise; further investigation needed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(1-chloropropyl)-4-(trifluoromethyl)benzene, and what are the critical reaction parameters?

A common approach involves Friedel-Crafts alkylation of trifluoromethylbenzene derivatives with 1-chloropropyl halides. Key parameters include:

- Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ to activate the electrophile .

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., polyalkylation) .

- Solvent choice : Dichloromethane or nitrobenzene improves electrophile solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Validate purity via GC-MS or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The trifluoromethyl group causes deshielding (δ ~125 ppm in ¹³C NMR), while the chloropropyl chain shows characteristic splitting (e.g., δ 3.5–4.0 ppm for CH₂Cl) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragments like [M-Cl]⁺ or [CF₃]⁺ (m/z 69) .

- FT-IR : Confirm C-Cl (550–850 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) stretches .

Q. What safety protocols should be followed when handling chlorinated and fluorinated aromatic compounds in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Chlorinated compounds may react with latex .

- Spill management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent toxic gas release .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported reaction yields for trifluoromethyl-substituted benzene derivatives?

- Controlled kinetic studies : Vary catalyst loading and temperature to identify optimal conditions. For example, excess AlCl₃ may deactivate via complexation, reducing yields .

- Byproduct analysis : Use LC-MS to detect oligomers or isomerized products. Adjust stoichiometry (e.g., 1:1.2 aryl:alkyl halide ratio) to suppress side reactions .

- Computational modeling : DFT calculations (e.g., Gaussian) can predict transition states and identify steric/electronic bottlenecks .

Q. How can computational chemistry methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

- Electrostatic potential maps : Visualize electron-deficient regions (e.g., C-Cl bond) to predict nucleophilic attack sites .

- Activation energy barriers : Compare SN1 vs. SN2 pathways. For bulky substituents (CF₃), SN1 mechanisms may dominate due to carbocation stabilization .

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate polar aprotic solvents (DMF, DMSO) .

Q. What challenges arise in interpreting the electrochemical behavior of halogenated aromatic compounds, and how can cyclic voltammetry (CV) be optimized?

- Redox interference : Chlorine and fluorine substituents alter reduction potentials. Use differential pulse voltammetry (DPV) to resolve overlapping peaks .

- Electrode selection : Glassy carbon electrodes (GCEs) provide better reproducibility than Pt for halogenated aromatics .

- Supporting electrolyte : 0.1 M TBAPF₆ in acetonitrile minimizes ion pairing, sharpening redox waves .

Q. Methodological Tables

Table 1. Key Spectral Signatures of this compound

Table 2. Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 65–75 | ≥95 | Requires strict anhydrous conditions |

| Grignard Addition | Mg/FeCl₃ | 50–60 | 90 | Sensitive to moisture, longer reaction time |

Properties

Molecular Formula |

C10H10ClF3 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

1-(1-chloropropyl)-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C10H10ClF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3 |

InChI Key |

RQZLYAGTUOUCHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.